REACTION_CXSMILES
|
C([O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH:14]=[C:13]([C:16]#[N:17])[C:12](=[O:18])[C:11]=2[CH:19]=1)[CH3:6])(=O)C.[OH-].[Na+].Cl>>[OH:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH:14]=[C:13]([C:16]#[N:17])[C:12](=[O:18])[C:11]=2[CH:19]=1)[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
DISTILLATION
|
Details
|
The ethyl acetate is distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting residue is recrystallized from ethyl acetate
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |